molecular formula C17H15NO3 B2689944 5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol CAS No. 67526-78-7

5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol

Cat. No. B2689944
CAS RN: 67526-78-7
M. Wt: 281.311
InChI Key: GTTFDPGSBZBOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of phenol, with a methoxy group (OCH3) and an oxazole ring attached. Oxazole is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . Methoxy groups are commonly found in organic chemistry and are often used to modify the properties of the parent molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, the phenyl group, and the methoxy group attached to the phenol. The exact structure would depend on the positions of these groups on the phenol ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxazole ring and the methoxy group. The oxazole ring is a site of aromaticity, and its presence can influence the compound’s reactivity with electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazole ring could contribute to its stability and solubility . The methoxy group could also influence the compound’s solubility and reactivity .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Studies have leveraged molecular docking and quantum chemical calculations to investigate the properties of similar compounds. For instance, research on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, through density functional theory (DFT) and various spectroscopic analyses, sheds light on its molecular structure, vibrational spectra, and potential energy distribution. Such studies contribute to understanding the intramolecular charge transfer and biological effects predicted by molecular docking results (A. Viji et al., 2020).

Synthesis and Characterization

The synthesis and structural characterization of compounds closely related to 5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol have been explored. For example, the synthesis process of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol was studied, highlighting the reactions and conditions leading to high yield and the resulting product's structural features through techniques like UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction (Bai Linsha).

Bioactive Phenyl Ether Derivatives

Research into bioactive phenyl ether derivatives isolated from marine-derived fungi underscores the potential for discovering compounds with significant biological activities. A study on Aspergillus carneus identified new phenyl ether derivatives exhibiting strong antioxidant activities, which could have implications for therapeutic applications (Lan-lan Xu et al., 2017).

Antibacterial Properties

The synthesis and characterization of Schiff base compounds, such as 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol, have been investigated for their antibacterial activities. These compounds show promising antibacterial activity against Staphylococcus aureus and Bacillus cereus, indicating potential for development as antibacterial agents (A. Kakanejadifard et al., 2013).

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the presence of the biologically relevant oxazole ring . Additionally, further studies could investigate its synthesis and reactivity.

properties

IUPAC Name

5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11-16(12-6-4-3-5-7-12)17(21-18-11)14-9-8-13(20-2)10-15(14)19/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFDPGSBZBOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.